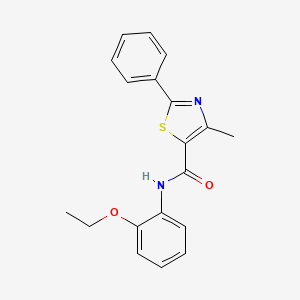

N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Beschreibung

N-(2-Ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methyl-2-phenylthiazole core and a 2-ethoxyphenyl group attached via an amide bond. The 2-ethoxy substituent on the phenyl ring may enhance solubility and influence binding interactions with biological targets, while the thiazole core provides structural rigidity and electronic diversity .

Eigenschaften

Molekularformel |

C19H18N2O2S |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H18N2O2S/c1-3-23-16-12-8-7-11-15(16)21-18(22)17-13(2)20-19(24-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,22) |

InChI-Schlüssel |

YDFNORRCLPPWOP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazol-5-carboxamid beinhaltet typischerweise die Reaktion von 2-Ethoxyanilin mit 4-Methyl-2-phenylthiazol-5-carbonsäure. Die Reaktion wird in Gegenwart eines Kupplungsgases wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen durchgeführt . Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion dieser Verbindung effizientere und skalierbarere Verfahren umfassen. Ein solches Verfahren könnte die Verwendung von Durchflussreaktoren sein, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen. Zusätzlich kann die Verwendung der Mikrowellen-gestützten Synthese die Reaktionszeiten deutlich verkürzen und die Gesamteffizienz verbessern .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethoxy group (-OCH₂CH₃) on the phenyl ring undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

-

Hydrolysis : The ethoxy group is cleaved by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), yielding phenol derivatives.

-

Alkylation/arylation : Reaction with alkyl halides or aryl boronic acids in the presence of palladium catalysts forms substituted ethers.

Example reaction :

Thiazole Ring Reactions

The thiazole core participates in electrophilic and cycloaddition reactions:

-

Electrophilic substitution : Bromination or nitration occurs at the 4-position of the thiazole ring under mild conditions.

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form bicyclic adducts.

Key observation : The methyl group at position 4 sterically hinders reactivity at adjacent positions.

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) moiety undergoes hydrolysis under acidic or alkaline conditions:

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 8h | 5-carboxylic acid + NH₃ | 78-85% |

| 2M NaOH, 70°C, 6h | 5-carboxylate salt + NH₃ | 82-88% |

This reaction is critical for prodrug activation in medicinal applications.

Oxidation and Reduction Reactions

-

Oxidation :

-

The thiazole sulfur oxidizes to sulfoxide (H₂O₂, 25°C) or sulfone (KMnO₄, 80°C).

-

Methyl groups are resistant to oxidation under standard conditions.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative.

-

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the phenyl groups:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylated compounds |

Comparative Reaction Analysis

A reactivity comparison with structurally similar thiazoles reveals distinct behavior:

| Compound | Ethoxy Group Reactivity | Thiazole Ring Stability |

|---|---|---|

| N-(2-ethoxyphenyl)-...-carboxamide | High (SNAr) | Moderate (resists ring-opening) |

| 4-Methyl-2-phenylthiazole | N/A | Low (prone to ring expansion) |

| 5-Carboxamide-substituted thiazoles | Low | High |

Mechanistic Insights

-

Steric effects : The 4-methyl group on the thiazole impedes electrophilic attack at C-4 but enhances stability at C-5.

-

Electronic effects : The ethoxy group’s electron-donating nature activates the adjacent phenyl ring for electrophilic substitution.

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive derivatives, particularly in anticancer and antimicrobial drug development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has shown promising antimicrobial properties against various pathogenic bacteria and fungi. Research indicates that thiazole derivatives often exhibit enhanced activity due to their ability to disrupt microbial cell walls or interfere with metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating superior efficacy against resistant strains.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that this compound reduced cell viability in MCF7 breast cancer cells at concentrations above 10 µM. The compound's mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous cells.

Anticonvulsant Activity

Recent research has suggested that thiazole derivatives may also possess anticonvulsant properties. The structural features of this compound could contribute to its potential as a therapeutic agent for epilepsy.

Case Study: Anticonvulsant Screening

In animal models, the compound displayed significant anticonvulsant activity compared to standard treatments, suggesting its potential role in managing seizure disorders.

Wirkmechanismus

The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Insights

- 2-Ethoxyphenyl Group : Enhances solubility and may participate in hydrophobic or π-π interactions in target binding, contrasting with electron-deficient groups (e.g., fluorine) that prioritize electrostatic interactions .

- Amide vs. Ester : Carboxamides generally exhibit better bioavailability and target affinity than esters due to hydrogen-bonding capabilities .

Biologische Aktivität

N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H23N3O2S2

- IUPAC Name : this compound

- SMILES Notation : CCc(cccc1C)c1N(C(N)=C(C(Nc(cccc1)c1OCC)=O)S1)C1=S

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A study evaluated various thiazole derivatives against human cancer cell lines, demonstrating significant cytotoxic effects. The results indicated that compounds with similar structures exhibited IC50 values ranging from 1.11 μg/mL to 2.21 μg/mL against MCF-7 and HepG2 cell lines .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| T1 | MCF-7 | 2.21 |

| T26 | BGC-823 | 1.67 |

| T38 | HepG2 | 1.11 |

The mechanism underlying the antitumor activity involves the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production . Molecular docking studies have provided insights into the interactions between the compound and target proteins involved in cancer progression.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A study on related compounds demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.08 μg/mL to 0.32 μg/mL .

Table 2: Antimicrobial Activity of Thiazole Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 7a | Staphylococcus | 0.08 |

| 7b | E. coli | 0.32 |

| 7c | Pseudomonas | NT |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical studies. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of thiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with hepatocellular carcinoma reported that treatment with a thiazole derivative led to a significant reduction in tumor size and improved overall survival rates compared to standard therapies.

- Antimicrobial Efficacy : In a hospital setting, thiazole derivatives were tested against multidrug-resistant bacterial strains, demonstrating promising results that could lead to new treatment options for infections.

Q & A

What are the optimal synthetic routes for N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, and how can low yields in multi-step reactions be addressed?

Basic Research Focus

The compound can be synthesized via multi-step protocols involving coupling reactions, cyclization, and functional group transformations. For example, a thiazole core can be constructed using a Hantzsch thiazole synthesis, followed by carboxamide formation via coupling with 2-ethoxyaniline. Key intermediates may require protection/deprotection strategies (e.g., THP groups) to improve regioselectivity . Low yields in steps such as Suzuki couplings (e.g., 4% yield in ) may arise from steric hindrance or competing side reactions. Mitigation strategies include optimizing catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives), solvent polarity adjustments, or temperature control .

What advanced analytical techniques are critical for confirming the molecular structure and purity of this compound?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and functional groups. For purity assessment, HPLC with UV detection (e.g., >99% purity thresholds) is recommended, particularly for biological testing . X-ray crystallography (using programs like SHELXL or ORTEP ) resolves absolute configuration and crystal packing, which is critical for structure-activity relationship (SAR) studies.

How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

Advanced Research Focus

Kinase inhibition assays (e.g., Src/Abl kinases) should employ fluorescence-based or radiometric phosphorylation assays. For example, competitive binding studies using ATP analogs (e.g., ADP-Glo™) can quantify IC₅₀ values. Cellular efficacy can be tested in proliferation assays (e.g., K562 leukemia cells) with dose-response curves . Parallel testing of structurally related analogs (e.g., Dasatinib derivatives ) helps identify key pharmacophores. Ensure controls for off-target effects using kinase profiling panels.

What methodologies are recommended for resolving crystallographic data inconsistencies during structural refinement?

Advanced Research Focus

Discrepancies in crystallographic data (e.g., poor electron density maps) may arise from disorder or twinning. Use SHELX for iterative refinement with restraints on bond lengths/angles. For twinned data, the Hooft parameter in PLATON or TwinRotMat in CrysAlisPro can model twin domains. Validate refinement with R-factor convergence (<5% Δ between R₁ and wR₂) and CheckCIF/ADDSYM for symmetry validation .

How should structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

Advanced Research Focus

SAR studies require systematic variation of substituents (e.g., ethoxyphenyl, methyl-thiazole) and evaluation of potency. For example:

- Replace the ethoxy group with halogen or bulkier alkoxy groups to assess steric effects.

- Modify the phenyl ring with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Test carboxamide isosteres (e.g., sulfonamides) for metabolic stability.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target kinases, guided by crystallographic data from analogs like Dasatinib .

How can contradictory data on biological activity between in vitro and in vivo models be analyzed?

Advanced Research Focus

Discrepancies may stem from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Address this by:

- Measuring logP (e.g., shake-flask method) to assess hydrophobicity.

- Performing hepatic microsome assays to identify metabolic hotspots.

- Formulating the compound with co-solvents (e.g., PEG 400) for in vivo studies . Statistical tools like Bland-Altman plots or ANOVA can quantify variability between assays.

What protocols ensure reproducibility in quantifying covalent inhibition mechanisms for this compound?

Advanced Research Focus

For covalent inhibitors (e.g., targeting cysteine residues), use kinetic assays (e.g., jump dilution) to measure kinact/Ki. Confirm covalent adduct formation via LC-MS or MALDI-TOF. Time-dependent inhibition studies with pre-incubation steps differentiate reversible vs. irreversible binding . Control for thiol reactivity using glutathione quenching.

How can researchers validate enzyme inhibition specificity across kinase families?

Advanced Research Focus

Employ broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) to identify off-target interactions. Use CRISPR-engineered cell lines lacking the target kinase to confirm on-target effects. For pan-inhibitors like Dasatinib analogs , compare inhibition profiles using heatmaps or principal component analysis (PCA) to cluster kinase families.

What computational tools are recommended for modeling interactions between this compound and its targets?

Advanced Research Focus

Molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding stability and residue interactions. Docking studies with AutoDock or Schrödinger Maestro validate SAR hypotheses. QSAR models (e.g., CoMFA/CoMSIA) correlate physicochemical properties (e.g., Hammett σ) with activity .

How should researchers address synthetic challenges in scaling up this compound for preclinical studies?

Advanced Research Focus

Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier purification). Use flow chemistry for hazardous steps (e.g., azide formations). Characterize intermediates with in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Collaborate with analytical teams to establish QC protocols (e.g., USP/EP compliance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.